3-Chloro-2-isobutoxypyridine-5-boronic acid
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Overview
Description
3-Chloro-2-isobutoxypyridine-5-boronic acid is a chemical compound with the molecular formula C9H13BClNO3 . It is used as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid involves the protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The synthesis can also be achieved from 5-Bromo-3-chloro-2-isobutoxy-pyridine and Pinacolborane .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-isobutoxypyridine-5-boronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
3-Chloro-2-isobutoxypyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
3-Chloro-2-isobutoxypyridine-5-boronic acid has a molecular weight of 229.47 . It has a predicted boiling point of 373.5±52.0 °C and a predicted density of 1.25±0.1 g/cm3 .Scientific Research Applications
Application 1: Preparation of Positron Emission Tomography (PET) Radioligand
- Summary of Application: 5-Chloro-3-pyridineboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the preparation of a PET radioligand .
- Results or Outcomes: The PET radioligand prepared using 5-Chloro-3-pyridineboronic acid is applicable in orexin-2 receptor imaging .
Application 2: Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064
- Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .
- Results or Outcomes: The synthesized 2-SORA MK-1064 can potentially be used in the treatment of various disorders related to the orexin system .
Application 3: Preparation of Pyridyl-Cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors
- Summary of Application: 5-Chloro-3-pyridineboronic acid can be used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .
- Results or Outcomes: The synthesized inhibitors can potentially be used in the treatment of various disorders related to the prostaglandin E synthase-1 .
Application 4: Synthesis of ATAD2 Bromodomain Inhibitors
- Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of ATAD2 bromodomain inhibitors .
- Results or Outcomes: The synthesized ATAD2 bromodomain inhibitors can potentially be used in the treatment of various disorders related to the ATAD2 bromodomain .
Application 5: Preparation of New Linear Poly (Phenylpyridyl) Chains
- Summary of Application: 3-Pyridinylboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, can be used in the preparation of new linear poly (phenylpyridyl) chains .
- Results or Outcomes: The synthesized poly (phenylpyridyl) chains can potentially be used in various applications, including materials science and electronics .
Application 6: Synthesis of Et Canthinone-3-Carboxylates
- Summary of Application: 2-Chloropyridine-3-boronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the synthesis of Et canthinone-3-carboxylates .
- Methods of Application: The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results or Outcomes: The synthesized Et canthinone-3-carboxylates can potentially be used in various applications in organic chemistry .
Future Directions
properties
IUPAC Name |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZDHUOBERCAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675196 |
Source
|
Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-isobutoxypyridine-5-boronic acid | |
CAS RN |
1217500-89-4 |
Source
|
Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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